N-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide
Description
Properties
IUPAC Name |
N-(2-methoxyphenyl)-4-oxochromene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4/c1-21-15-9-5-3-7-12(15)18-17(20)16-10-13(19)11-6-2-4-8-14(11)22-16/h2-10H,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOORRUNHYSUKSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC(=O)C3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide typically involves the condensation of 2-hydroxyacetophenone with an appropriate benzaldehyde derivative to form the chromene core. This is followed by the introduction of the carboxamide group through an amide coupling reaction. The reaction conditions often involve the use of catalysts such as p-toluenesulfonic acid and solvents like ethanol or methanol. The final product is purified through recrystallization or chromatography techniques .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions: N-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxylated compounds .
Scientific Research Applications
N-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that has applications across various scientific fields, especially in medicinal chemistry and drug development. Research suggests it possesses biological activities that make it a candidate for therapeutic applications.
Structural and Chemical Properties
This compound features a chromene core with a methoxy group. A study comparing N-(2-methoxyphenyl)-4-oxo-4H-chromene-3-carboxamide to N-(2-methoxyphenyl)-4-oxo-4 H-2-chromone carboxamide showed that the amidic substitution at the 3-position of the chromone system inverts the relative position of the O-atom pair O n1/O n4 of the chromone ring with respect to the phenylamide . This inversion allows for the creation of two pseudo-six-membered rings in the chrom-3-one .
Potential Applications
- Medicinal Chemistry: This compound is of interest in medicinal chemistry because of its potential biological activities and applications in drug development.
- Therapeutic Applications: N-(3-chloro-4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide's properties make it a candidate for potential therapeutic uses.
- Antiproliferative Activity: N-(2-Methoxyphenyl)-2-(pyridin-2-ylmethylidene) hydrazinecarbothioamide, a similar compound, has demonstrated selective antiproliferative activity against tested cancer cell lines . The methoxy group in the ortho position is believed to increase electron density on the aromatic system, enhancing its ability to improve antiproliferative effects .
- Inhibition of Biofilm Formation: Chromone carboxamide derivatives can inhibit biofilm formation, with the 2,4-dinitro-N-(4-oxo-4H-chromen-2-yl) benzamide being a promising antibiofilm compound .
Interactions and Mechanism of Action
Interaction studies of N-(3-chloro-4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide suggest its mechanism of action may involve:
- Enzyme inhibition
- Receptor binding
- Interference with signaling pathways
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Functional Comparison of Chromene Derivatives
Key Findings:
Positional Isomerism (C2 vs. C3 Carboxamide):
- The target compound (C2-carboxamide) lacks MAO-B inhibitory activity, whereas C3-carboxamide analogs (e.g., N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides) exhibit potent MAO-B inhibition due to enhanced binding interactions with the enzyme’s active site .
- C3-substituted derivatives often show higher metabolic stability, as observed in N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide, which retains activity in hepatic microsomal assays .
Substituent Effects on Solubility and Binding:
- Sulfonamide and sulfamoyl groups (e.g., in ) improve aqueous solubility and enable hydrogen bonding with target proteins, enhancing pharmacokinetic profiles.
- Halogenated phenyl groups (Cl, Br, I) in C3-carboxamides increase lipophilicity, correlating with improved blood-brain barrier penetration for CNS targets .
Metabolic Pathways:
- This compound undergoes CYP1A-mediated reduction to o-anisidine, a pathway distinct from C3-substituted analogs, which are less prone to reductive metabolism .
Key Observations:
- The planar chromene core in the target compound facilitates π-π stacking in crystal lattices, whereas bulky substituents (e.g., benzylpiperidine in ) disrupt crystallinity .
- Synthetic yields for C2-carboxamides are generally higher (>75%) compared to C3 analogs, which require multistep functionalization .
Biological Activity
N-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), potential therapeutic applications, and case studies that highlight its efficacy.
Chemical Structure and Properties
This compound features a chromene backbone with a methoxy-substituted phenyl group and a carboxamide functional group. Its molecular formula is , and it exhibits distinct intramolecular hydrogen bonding, which influences its biological activity .
1. Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have shown that the compound can induce apoptosis in cancer cells, suggesting its potential as an anticancer agent. Notably, the compound's activity varies with structural modifications, emphasizing the importance of the methoxy group in enhancing its lipophilicity and binding affinity to target enzymes .
2. Enzyme Inhibition
The compound has been studied for its inhibitory effects on several enzymes, particularly monoamine oxidase (MAO) and cyclooxygenase (COX). Inhibition of MAO-B is particularly noteworthy, as it may have implications for neurodegenerative diseases such as Parkinson's . The structure-activity relationship studies indicate that substituents on the phenyl ring significantly affect the inhibitory potency against MAO-B, with para-substituted derivatives showing enhanced activity .
3. Anti-inflammatory Properties
This compound has demonstrated anti-inflammatory effects by inhibiting COX and lipoxygenase (LOX) pathways. Animal model studies have shown that administration of the compound results in a significant reduction in inflammatory markers, suggesting its potential for treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The activity of this compound is closely linked to its structural features. Key findings from SAR studies include:
| Structural Feature | Impact on Activity |
|---|---|
| Methoxy Group | Enhances lipophilicity and enzyme binding affinity |
| Position of Substituents | Alters inhibitory effects on specific enzymes |
| Intramolecular Hydrogen Bonds | Stabilizes conformation, influencing biological activity |
Case Studies
- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of the compound against breast cancer cell lines (MCF-7 and MDA-MB-231). Results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent anticancer properties .
- Inflammation Model : In a murine model of induced inflammation, mice treated with this compound exhibited reduced levels of pro-inflammatory cytokines compared to controls, supporting its role as an anti-inflammatory agent .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide?
- Methodological Answer : Synthesis typically involves condensation of chromene-2-carboxylic acid derivatives with 2-methoxyaniline. Key steps include:
- Activation of the carboxyl group : Use coupling agents like EDC/HOBt or thionyl chloride to form an acyl chloride intermediate.
- Amide bond formation : React the activated intermediate with 2-methoxyaniline under inert conditions (e.g., dry DMF or THF).
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.
Q. How can the crystal structure of This compound be determined?
- Methodological Answer :
- Crystallization : Grow single crystals via slow evaporation of a saturated DMSO/ethanol solution at 292 K.
- X-ray diffraction : Collect data using Mo-Kα radiation (λ = 0.71073 Å) on a diffractometer.
- Structure solution : Use SHELXS/SHELXL for phase determination and refinement. Typical parameters:
- R factor: <0.05
- Data-to-parameter ratio: >15:1
- Mean C–C bond length deviation: ≤0.003 Å .
Advanced Research Questions
Q. What enzymatic pathways metabolize This compound, and how do CYP isoforms influence metabolite profiles?
- Methodological Answer :
- Microsomal Incubation : Incubate the compound with NADPH-fortified hepatic microsomes (rat/rabbit) at pH 7.4, 37°C.
- Metabolite Detection : Use HPLC with UV detection (λ = 254 nm). Key metabolites include o-anisidine and o-aminophenol.
- CYP Isoform Specificity :
| CYP Inducer | Enriched Isoform | o-Anisidine (nmol/mg) | o-Aminophenol (nmol/mg) |
|---|---|---|---|
| β-NF | CYP1A1/2 | 1.9-fold ↑ | 2.4-fold ↑ |
| PB | CYP2B1/2 | 1.2-fold ↑ | 1.4-fold ↑ |
| Ethanol | CYP2E1 | Lowest | Highest |
| Data from rat microsomes; ↑ = increase vs. control . |
- Mechanistic Insight : CYP1A enzymes dominate reductive metabolism, while CYP2E1 favors oxidative pathways. Confirm using chemical inhibitors (e.g., α-naphthoflavone for CYP1A).
Q. How can researchers resolve discrepancies in metabolic data across species or experimental conditions?
- Methodological Answer :
- Species Comparison : Contrast metabolite profiles from rat vs. rabbit microsomes. For example:
- Rabbits show significant o-aminophenol formation, while rats produce negligible amounts under similar conditions .
- pH Dependency : Test spontaneous vs. enzyme-mediated reactions at pH 4.5 vs. 7.4. Non-enzymatic degradation is negligible at physiological pH .
- Redox Cycling Analysis : Use ESR spectroscopy to detect radical intermediates (e.g., nitroso derivatives) formed during CYP-mediated oxidation .
Q. What experimental approaches characterize This compound interactions with neurological receptors (e.g., 5-HT1A)?
- Methodological Answer :
- Radioligand Binding Assays : Compete with <sup>3</sup>H-8-OH-DPAT (5-HT1A agonist) in transfected HEK293 cells. Calculate IC50 and Ki values.
- PET Imaging Analogues : Design fluorinated derivatives (e.g., <sup>18</sup>F-labeled) for in vivo receptor occupancy studies, inspired by 18F-Mefway protocols .
- Computational Docking : Use AutoDock Vina to model ligand-receptor interactions. Validate with mutagenesis (e.g., Serotonin receptor TM5 domain) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
